molecular formula C12H13N3O2 B13351163 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No.: B13351163
M. Wt: 231.25 g/mol
InChI Key: HUYUPUZXSSGZIA-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound that features a fused ring system combining imidazole and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid involves its interaction with molecular targets in biological systems. This interaction can modulate various pathways, leading to desired therapeutic effects. The specific molecular targets and pathways depend on the compound’s structure and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like 1,2,4-triazole and benzimidazole share structural similarities and exhibit comparable reactivity.

    Pyrazine Derivatives: Compounds such as quinoxaline and phenazine also feature fused ring systems with nitrogen atoms.

Uniqueness

2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole-8-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-14-4-5-15-10-3-2-8(12(16)17)6-9(10)13-11(15)7-14/h2-3,6H,4-5,7H2,1H3,(H,16,17)

InChI Key

HUYUPUZXSSGZIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1

Origin of Product

United States

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